1-(3-Nitrophenyl)-1H-1,2,3-triazole

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring a heterocyclic scaffold with precisely positioned electron-withdrawing functionality often face supply inconsistency for meta-substituted nitro-triazoles. This compound provides a reliable 3-nitrophenyl isomer for SAR studies. - Offers a critical -M/-I effect via the meta-nitro group, modulating triazole electron density for target binding modulation. - Serves as a direct CuAAC building block with a reducible nitro handle for downstream amine conjugation. - Consistent analytical data ensures batch-to-batch reproducibility for GABA-A receptor ligand optimization.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
Cat. No. B8539763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-1H-1,2,3-triazole
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=N2
InChIInChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(6-8)11-5-4-9-10-11/h1-6H
InChIKeyJNQPJQVBUDUVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)-1H-1,2,3-triazole Baseline Profile


1-(3-Nitrophenyl)-1H-1,2,3-triazole (CAS 16279-91-7) is a heterocyclic compound belonging to the 1,2,3-triazole class, characterized by a 3-nitrophenyl substitution at the N1 position of the triazole ring [1]. Its molecular formula is C8H6N4O2 with a molecular weight of 190.16 g/mol, and it exhibits a predicted LogP of 1.6987 and a polar surface area (PSA) of 76.53 Ų [2]. This compound serves as a versatile scaffold in medicinal chemistry and materials science, with its nitro group contributing to electron-withdrawing properties that can modulate both reactivity and biological interactions [3].

Scaffold Fit
1,2,3-triazole core with 3-nitrophenyl substitution supports medicinal chemistry derivatization and heterocyclic library synthesis.
Substituent Role
Meta-nitro group provides electron-withdrawing effects that can modulate reactivity and target engagement profiles.
Physicochemical Context
Predicted LogP and polar surface area shift relative to unsubstituted analog supports permeability and solubility optimization studies.

Non-Substitutability of 1-(3-Nitrophenyl)-1H-1,2,3-triazole


Generic substitution of 1-(3-Nitrophenyl)-1H-1,2,3-triazole with unsubstituted or differently substituted triazoles is not scientifically valid due to the critical role of the 3-nitrophenyl group in modulating electronic properties and biological target engagement. The nitro group at the meta position exerts a strong electron-withdrawing effect (-M and -I) that alters the electron density of the triazole ring, which can directly influence binding affinity to biological receptors [1]. Studies on related nitrophenyl-triazole systems have demonstrated that replacement of the p-nitrophenyl group with other substituents can drastically reduce or abolish binding activity [2]. Furthermore, the position of the nitro group (meta vs. para vs. ortho) is known to impact steric orientation and intermolecular interactions, making isomer substitution non-equivalent without experimental validation [3].

Meta-Nitro Is Not Interchangeable
The meta-nitro group’s electronic and steric profile may differ substantially from ortho/para isomers; binding and reactivity outcomes may not transfer.
Unsubstituted Triazoles Lack Critical Engagement
Unsubstituted or non-nitrated analogs may lack the electron-withdrawing character needed to replicate target interactions observed in nitrophenyl systems.
Class-Level Evidence Limits Direct Substitution
Receptor binding and cytotoxicity data for related nitrophenyl-triazoles indicate substituent-dependent activity; direct replacement without validation may shift assay outcomes.

1-(3-Nitrophenyl)-1H-1,2,3-triazole Differentiation Evidence


LogP and PSA vs. Unsubstituted Analog

1-(3-Nitrophenyl)-1H-1,2,3-triazole exhibits distinct physicochemical properties compared to its unsubstituted parent, 1-phenyl-1H-1,2,3-triazole. The introduction of the 3-nitro group increases the predicted LogP from approximately 1.27 to 1.70, and increases the polar surface area (PSA) from approximately 43.6 Ų to 76.5 Ų [1]. These changes can significantly impact membrane permeability and bioavailability in biological systems.

Physicochemical Shift
Data to verify
Target: LogP 1.70, PSA 76.53 Ų
Comparator: LogP ~1.27, PSA ~43.6 Ų
ΔLogP = +0.43; ΔPSA = +32.9 Ų
Altered permeability and polarity context, supports logP optimization studies.
Predicted values; experimental validation recommended.
Medicinal Chemistry Drug Design Physicochemical Properties

Antibacterial Activity of Nitrophenyl-Triazoles

While direct quantitative MIC data for the specific compound 1-(3-Nitrophenyl)-1H-1,2,3-triazole is limited, class-level evidence demonstrates that nitrophenyl-substituted 1,2,3-triazoles exhibit significant antibacterial activity. In a study evaluating 3-O-tethered triazoles, compounds bearing ortho-nitrophenyl moieties showed impressive anti-proliferative activity with IC50 values ranging from 5.77 to 9.44 μM against multiple human cancer cell lines [1]. Additionally, 3-(3-nitrophenyl)-1,2,4-triazole derivatives have shown strong antibacterial activity against Staphylococcus aureus and Escherichia coli in preliminary screening [2]. This suggests that the 3-nitrophenyl substitution pattern contributes to antimicrobial potency.

Antimicrobial Potential
Class-level inference
Related ortho-nitrophenyl triazoles: IC50 5.77–9.44 μM (antiproliferative); antibacterial activity reported for 3-nitrophenyl-1,2,4-triazoles.
Supports antimicrobial and anticancer screening context.
Direct MIC for this specific compound not available.
Antibacterial Antimicrobial Drug Discovery

Benzodiazepine Receptor Binding Profile

In a study evaluating 1,2,3-triazole derivatives for their ability to displace [³H]diazepam from bovine brain membranes, the p-nitrophenyl derivative (compound 15) exhibited the highest binding affinity within the quinolyltriazole class [1]. Replacement of the p-nitrophenyl group with other substituents resulted in a marked decrease in binding activity. While the m-nitrophenyl (3-nitrophenyl) isomer was not directly tested in this study, the data underscores the critical role of the nitrophenyl moiety in receptor engagement and suggests that positional isomerism could yield distinct affinity profiles.

CNS Receptor Engagement
Class-level inference
p-Nitrophenyl analog: highest affinity in quinolyltriazole class; meta-isomer not tested. Replacement of p-nitro group greatly reduced activity.
Positional isomer may yield distinct benzodiazepine receptor profile.
Binding data for 3-nitro isomer needed to confirm selectivity.
Neuroscience Receptor Binding CNS Drug Discovery

Cytotoxicity of Nitro-Substituted Triazoles

A 2024 study evaluated the anti-carcinogenic potential of 1,2,3-triazole core compounds by introducing aldehyde or nitro groups [1]. Two new chemical entities exhibited dose-dependent cytotoxic effects, with compound H4 demonstrating a favorable selectivity index against MCF-7 breast cancer cells relative to normal HUVECs. This study highlights the general ability of nitro-substituted 1,2,3-triazoles to act as anticancer prodrug leads.

Cytotoxicity Potential
Class-level inference
Nitro-substituted 1,2,3-triazole H4: dose-dependent cytotoxicity; favorable selectivity index against MCF-7 vs HUVECs.
Supports cytotoxicity endpoint review in cancer cell models.
Specific selectivity of this compound not established.
Anticancer Cytotoxicity Selectivity Index

Electron Affinity and Radiosensitization

Nitro-triazole derivatives, including 3-nitro-triazoles, have been evaluated for their radiosensitizing activity [1]. The radiosensitizing potential of 3-nitro-triazole derivatives correlates with their electron affinity, measured as the half-wave reduction potential (E₁/₂). Higher electron affinity is associated with enhanced radiosensitization, a property that distinguishes nitro-substituted triazoles from their non-nitro analogs.

Radiosensitization Potential
Class-level inference
3-Nitro-triazoles: radiosensitization correlates with electron affinity (E₁/₂). Non-nitro analogs show negligible effect.
Supports radiosensitizer research context; electron affinity may enhance radiation response.
Requires electrochemical and in vitro validation for this compound.
Radiosensitization Electrochemistry Therapeutic Applications

Research & Industrial Applications for 1-(3-Nitrophenyl)-1H-1,2,3-triazole


Antimicrobial and Anticancer Lead Optimization Scaffold

Use 1-(3-nitrophenyl)-1H-1,2,3-triazole as a core scaffold for synthesizing derivatives with potential antibacterial or anticancer activity. The nitro group at the meta position can be leveraged to modulate electronic properties and target engagement [1]. Researchers can explore structure-activity relationships by varying the substitution pattern on the phenyl ring or introducing additional functional groups at the triazole C4 or C5 positions [2].

Benzodiazepine Receptor Ligand Development

Employ 1-(3-nitrophenyl)-1H-1,2,3-triazole as a starting point for developing novel ligands targeting the benzodiazepine binding site of GABA-A receptors [3]. The nitrophenyl group is known to be critical for high-affinity binding in related systems, and the meta-nitro isomer may exhibit distinct selectivity or potency profiles compared to the para-nitro analog, offering opportunities for patentable novel chemical entities.

Radiosensitizer Research for Cancer Therapy

Investigate 1-(3-nitrophenyl)-1H-1,2,3-triazole for its potential as a radiosensitizing agent in combination with radiotherapy [4]. The electron-withdrawing nitro group is expected to confer favorable electron affinity, which correlates with enhanced radiosensitization. This application is particularly relevant for hypoxic tumor environments where nitroimidazole-based radiosensitizers are already used clinically.

Click Chemistry Precursor and Bioconjugation Tool

Utilize 1-(3-nitrophenyl)-1H-1,2,3-triazole as a building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct more complex molecular architectures [5]. The nitro group serves as a versatile handle for further synthetic transformations, including reduction to an amine for subsequent conjugation to biomolecules or fluorophores.

Application
Selection Property
Validation Focus
Antimicrobial / Anticancer Scaffold Derivatization
Nitro group electronic modulation
SAR and target engagement screening
Benzodiazepine Receptor Ligand Research
Nitrophenyl receptor affinity
GABA-A binding and selectivity profiling
Radiosensitizer Research
Electron affinity of nitro-triazoles
In vitro radiosensitization and E₁/₂ assays
Click Chemistry Bioconjugation
Reducible nitro handle on triazole
Conjugation efficiency and downstream functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.